molecular formula C20H16BrClN2O4 B5038344 (4Z)-1-(3-bromophenyl)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-bromophenyl)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B5038344
M. Wt: 463.7 g/mol
InChI Key: DACSQFHJPPVDAD-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-1-(3-bromophenyl)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy groups attached to a pyrazolidine-3,5-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-bromophenyl)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves multiple steps, including the formation of the pyrazolidine-3,5-dione core and the subsequent attachment of the bromophenyl and chloromethoxyprop-2-enoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-bromophenyl)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

(4Z)-1-(3-bromophenyl)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-bromophenyl)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with similar structural features, used as an antimicrobial agent.

    Domiphen bromide: Another structurally similar compound, known for its antimicrobial properties.

    (3-Chloropropyl)trimethoxysilane: A compound with similar functional groups, used in surface modification and material science.

Uniqueness

(4Z)-1-(3-bromophenyl)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4Z)-1-(3-bromophenyl)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O4/c1-3-7-28-18-16(22)9-12(10-17(18)27-2)8-15-19(25)23-24(20(15)26)14-6-4-5-13(21)11-14/h3-6,8-11H,1,7H2,2H3,(H,23,25)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACSQFHJPPVDAD-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Br)Cl)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Br)Cl)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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